molecular formula C8H6BrClN2 B13026902 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13026902
M. Wt: 245.50 g/mol
InChI Key: JEDPKFGSMXFNNH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-B]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and advanced purification methods like chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-B]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-B]pyridine
  • 3-Bromo-5-iodo-1H-pyrrolo[2,3-B]pyridine
  • 4-Chloro-5-methoxy-1H-pyrrolo[2,3-B]pyridine
  • 4,5-Dichloro-1H-pyrrolo[2,3-B]pyridine

Uniqueness

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its biological activity and make it a valuable scaffold for drug development. Compared to similar compounds, it may exhibit different selectivity and potency towards molecular targets, making it a promising candidate for further research .

Properties

IUPAC Name

3-bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-7(9)6-5(10)2-3-11-8(6)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPKFGSMXFNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CN=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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